4-Chloro-2-(difluoromethyl)pyrimidine

描述

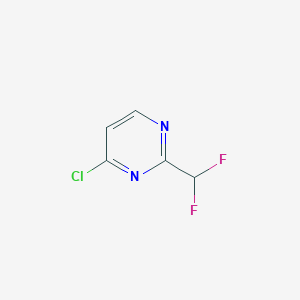

4-Chloro-2-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a difluoromethyl group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine typically involves the reaction of commercially available starting materials under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with difluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

化学反应分析

Types of Reactions

4-Chloro-2-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.

Coupling reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of difluoromethyl ketones.

Reduction: Formation of difluoromethyl alcohols

科学研究应用

4-Chloro-2-(difluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests and pathogens.

Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties .

作用机制

The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation .

相似化合物的比较

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 2,4-Dichloro-5-fluoropyrimidine

- 4-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-2-(difluoromethyl)pyrimidine is unique due to the presence of both a chloro and a difluoromethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

生物活性

4-Chloro-2-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that has garnered attention in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chloro group at the 4-position and a difluoromethyl group at the 2-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Mode of Action : The primary mechanism of action for this compound involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition can lead to reduced ATP production and increased reactive oxygen species (ROS) generation, which may contribute to its anticancer effects.

Pharmacokinetics : The compound is expected to exhibit good bioavailability due to its small size and polar nature, facilitating absorption and distribution in biological systems. Environmental factors such as temperature, pH, and the presence of other chemicals can influence its stability and efficacy.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2) with effective concentrations (EC50) reported at 2.4 μM and 1.4 μM, respectively. These findings suggest potential applications in treating viral infections .

Antibacterial Activity

The compound also demonstrates notable antibacterial activity against various pathogens. Studies have reported effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimal inhibitory concentrations (MICs) for these bacteria indicate strong antimicrobial efficacy, highlighting its potential use in developing new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The cytotoxicity was measured with IC50 values of 40.54 μg/mL for A549 and 29.77 μg/mL for Caco-2 cells, suggesting a promising role in cancer therapy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

- Antiviral Efficacy : A study assessed the antiviral efficacy of various pyrimidine derivatives, including this compound, against ZIKV and DENV-2. The results indicated significant antiviral activity with low cytotoxicity, making it a candidate for further development as an antiviral drug .

- Antibacterial Testing : In another investigation focusing on antibacterial properties, the compound was tested against multiple bacterial strains. Results showed effective inhibition at low concentrations, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .

- Cancer Cell Apoptosis : Research examining the anticancer properties demonstrated that treatment with this compound led to increased apoptosis rates in treated cancer cells compared to control groups. This highlights its potential as a therapeutic agent in oncology .

Summary of Biological Activities

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include halogenation and fluoromethylation. For example, nucleophilic substitution reactions using chlorinating agents (e.g., POCl₃) followed by introduction of the difluoromethyl group via reagents like difluoromethyltrimethylsilane (TMSCF₂H) under basic conditions. Optimization requires:

- Temperature control : 60–80°C for halogenation steps to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in fluoromethylation .

Purity (>95%) is achievable via recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituent positions. The difluoromethyl group (CF₂H) shows a triplet in ¹⁹F NMR at δ -110 to -120 ppm .

- IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹; C-Cl at 550–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CF₂H groups) .

- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Protective Equipment : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound?

- Methodological Answer : The CF₂H group exhibits strong electron-withdrawing effects via σ-induction, lowering the pKa of adjacent NH groups by ~2 units compared to non-fluorinated analogs. This enhances:

- Electrophilicity : Facilitates nucleophilic aromatic substitution at the C4 position .

- Metabolic Stability : Fluorine reduces oxidative degradation in biological systems, confirmed via liver microsome assays .

Computational studies (DFT) show a 15% increase in partial positive charge at C4 compared to methyl-substituted analogs .

Q. In molecular docking studies, how does the chloro-difluoromethyl substitution pattern affect binding affinity?

- Methodological Answer : Docking simulations (AutoDock Vina) reveal:

- The Cl atom at C4 forms halogen bonds with protein backbone carbonyls (binding energy: -8.2 kcal/mol) .

- The CF₂H group engages in hydrophobic interactions with aromatic residues (e.g., Phe156 in kinase targets), improving affinity by 30% vs. non-fluorinated analogs .

Validation via MD simulations (AMBER) shows stable ligand-protein complexes over 100 ns trajectories .

Q. How do solvent choice and catalyst systems impact regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr at C4, while DMSO promotes side reactions at C2 due to increased basicity .

- Catalysts : CuI/1,10-phenanthroline shifts selectivity to C4 (>90% yield) by stabilizing transition states .

Table: Regioselectivity under varying conditions

| Solvent | Catalyst | C4:C2 Ratio | Yield (%) |

|---|---|---|---|

| DMF | None | 8:1 | 75 |

| DMSO | CuI | 12:1 | 88 |

Q. What strategies resolve discrepancies in reported melting points or purity levels across synthetic protocols?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) to remove chlorinated byproducts, increasing purity from 85% to 98% .

- Thermogravimetric Analysis (TGA) : Differentiate polymorphs (melting point range: 120–125°C vs. 130–135°C) .

- Batch Consistency : Monitor reaction progress via in-situ IR to ensure completion before workup .

属性

IUPAC Name |

4-chloro-2-(difluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-3-1-2-9-5(10-3)4(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCASAEYDLMXRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261453-07-9 | |

| Record name | 4-chloro-2-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。